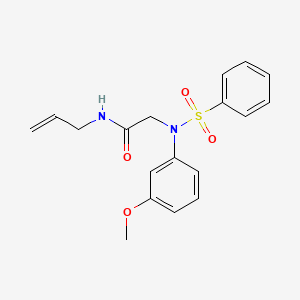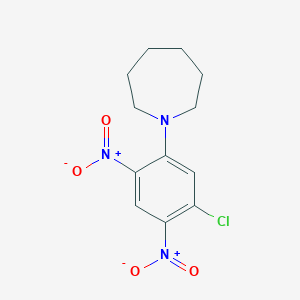
N~1~-allyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-allyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as AMG 487, is a small molecule antagonist of the chemokine receptor CXCR3. CXCR3 is a G protein-coupled receptor that is expressed on T cells, natural killer cells, and some B cells. It is involved in the recruitment of immune cells to sites of inflammation and is implicated in the pathogenesis of several autoimmune diseases and cancer.
Mécanisme D'action
N~1~-allyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 487 binds to the extracellular domain of CXCR3 and blocks the binding of CXCL9, CXCL10, and CXCL11. This prevents the activation of downstream signaling pathways that are involved in cell migration and inflammation. In addition, this compound 487 can induce the internalization and degradation of CXCR3, which further reduces its surface expression and function.
Biochemical and Physiological Effects:
This compound 487 has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound 487 can inhibit the production of pro-inflammatory cytokines such as interferon-gamma and tumor necrosis factor-alpha. In addition, this compound 487 can reduce the activation of T cells and natural killer cells. In vivo studies have shown that this compound 487 can reduce the infiltration of immune cells into inflamed tissues and inhibit the development of autoimmune diseases and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N~1~-allyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 487 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has a high affinity and specificity for CXCR3, which makes it a useful tool for studying the role of CXCR3 in immune cell migration and inflammation. However, there are also some limitations to using this compound 487 in lab experiments. It is a potent inhibitor of CXCR3 and can completely block its function, which may not reflect the physiological role of CXCR3 in vivo. In addition, the effects of this compound 487 may be cell type-specific and may vary depending on the experimental conditions.
Orientations Futures
There are several future directions for the research on N~1~-allyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 487. One direction is to investigate its potential therapeutic applications in other autoimmune diseases and cancer types. Another direction is to study the role of CXCR3 in the immune response to viral infections and to develop CXCR3 inhibitors as antiviral agents. In addition, there is a need to develop more selective CXCR3 inhibitors that can target specific signaling pathways and cell types. Finally, the development of CXCR3 imaging agents can provide a non-invasive tool for monitoring CXCR3 expression and function in vivo.
Méthodes De Synthèse
N~1~-allyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 487 was first synthesized by scientists at Amgen Inc. The synthesis method involves the reaction of N~1~-allyl-N~2~-(3-methoxyphenyl)glycinamide with phenylsulfonyl chloride in the presence of triethylamine. The product is then purified by column chromatography to obtain this compound 487 with a purity of over 95%.
Applications De Recherche Scientifique
N~1~-allyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 487 has been extensively studied for its potential therapeutic applications in autoimmune diseases and cancer. In vitro studies have shown that this compound 487 inhibits the migration of T cells and natural killer cells towards the chemokines CXCL9, CXCL10, and CXCL11, which are ligands for CXCR3. In vivo studies in animal models of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis have shown that this compound 487 can reduce inflammation and disease severity. In addition, preclinical studies in animal models of cancer have shown that this compound 487 can inhibit tumor growth and metastasis.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-3-12-19-18(21)14-20(15-8-7-9-16(13-15)24-2)25(22,23)17-10-5-4-6-11-17/h3-11,13H,1,12,14H2,2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCGAVOUVXVEGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC(=O)NCC=C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-4-methyl-1-{2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5010415.png)
![methyl 4-[2-(anilinocarbonyl)hydrazino]-4-oxobutanoate](/img/structure/B5010419.png)
![N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]isonicotinamide](/img/structure/B5010430.png)
![((2S)-1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B5010438.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B5010439.png)
![5-[(4-isobutoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5010441.png)
![7-amino-2-bromo-10,11,12,13-tetrahydrochromeno[4,3-d]cyclohepta[b]pyridin-6(9H)-one](/img/structure/B5010451.png)

![N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B5010471.png)
![4-(5-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5010482.png)

![2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B5010504.png)
![4-{3-[4-(2-fluorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5010508.png)
![2,3,4,5-tetrabromo-6-({[4-(methoxycarbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B5010515.png)